molecular formula C6H5ClIN B043998 5-Chloro-2-iodoaniline CAS No. 6828-35-9

5-Chloro-2-iodoaniline

Cat. No. B043998
CAS RN: 6828-35-9
M. Wt: 253.47 g/mol
InChI Key: FEOMAFDDLHSVMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Chloro-2-iodoaniline can be synthesized through different methods, each tailored to specific requirements of purity, yield, and scale. One notable approach involves radioiododemercuration, where compounds similar in structure to 5-Chloro-2-iodoaniline are synthesized with high radiochemical purity from corresponding chloromercuri derivatives. This method highlights the synthesis of radioiodinated compounds in one step with significant yields, exemplifying the strategic incorporation of iodine into complex molecules (Baranowska-Kortylewicz et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Chloro-2-iodoaniline, such as 5-chloro-7-iodo-8-quinolinol (Chinoform), has been detailed through X-ray analysis. These studies reveal the planar nature of the molecule and the intermolecular hydrogen bonding that contributes to its stability in solid-state form. This understanding is crucial for the manipulation of physical properties and reactivity in subsequent chemical transformations (Kashino & Haisa, 1973).

Scientific Research Applications

  • Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : A study by Mayes et al. (2010) in "Organic Process Research & Development" presents a synthetic approach for preparing methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of an HIV NNRTI candidate, demonstrating advantages over existing methodologies (Mayes et al., 2010).

  • Chlorinating Nitrogen-Containing Heterocycles : According to Wang et al. (2016) in "Organic letters", 1-chloro-1,2-benziodoxol-3-one is a practical and efficient reagent for chlorinating nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals, with potential for industrial applications (Wang et al., 2016).

  • Nonlinear Optical Material : Meenakshi (2017) in "Journal of Molecular Structure" finds that 5-chloro-2-nitroanisole exhibits promising properties as a nonlinear optical material due to its structural, spectroscopic, and electronic properties (Meenakshi, 2017).

  • Vibrational Spectra Analysis : A study by Karabacak et al. (2008) in "Journal of Molecular Structure" provides experimental and theoretical vibrational spectra of 2-chloro-5-methylaniline, with good agreement and the total energy distribution of vibrational modes assigned using the scaled quantum mechanics method (Karabacak et al., 2008).

  • Nephrotoxicity Studies : A study by Hong et al. (2000) in "Toxicology letters" indicates that 3,5-dihaloanilines, including compounds similar to 5-chloro-2-iodoaniline, are more potent nephrotoxicants in vitro than 4-haloaniline isomers, with bromo and iodo substitutions enhancing the nephrotoxic potential of aniline (Hong et al., 2000).

Safety And Hazards

  • Personal Protective Equipment : Dust mask type N95 (US), eyeshields, gloves .

properties

IUPAC Name

5-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOMAFDDLHSVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348664
Record name 5-chloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-iodoaniline

CAS RN

6828-35-9
Record name 5-Chloro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6828-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Shen, KPC Vollhardt - Synlett, 2012 - thieme-connect.com
Direct iodination of anilines by NIS in polar solvents (such as DMSO) affords p-iodinated products with up to> 99% regioselectivity. Switching to less polar solvents (such as benzene) in …
Number of citations: 41 www.thieme-connect.com
A Banks, GF Breen, D Caine, JS Carey… - … Process Research & …, 2009 - ACS Publications
… The 5-chloro-2-iodoaniline 4 was obtained from the suppliers as the hydrochloride salt, and this was liberated as the free base by washing a toluene solution with aqueous potassium …
Number of citations: 30 pubs.acs.org
N Park, Y Heo, MR Kumar, Y Kim… - European Journal of …, 2012 - Wiley Online Library
… 2-Iodoaniline derivatives substituted with a single additional halogen atom, such as 5-chloro-2-iodoaniline (1b) and 4-fluoro-2-iodoaniline (1c), produced the corresponding …
W Wang, M Yang, D Han, Q He… - Advanced Synthesis & …, 2020 - Wiley Online Library
Tandem catalysis, the use of a single catalyst to promote two or more mechanistically distinct cycles in one pot to assemble complex organic molecules, is an attractive target. In this …
Number of citations: 9 onlinelibrary.wiley.com
B Gabriele, G Salerno, L Veltri, M Costa… - European Journal of …, 2001 - Wiley Online Library
… 5-Chloro-2-iodoaniline: The procedure described by Sandin and Cairns37 was employed to … prepared from 5-chloro-2-iodoaniline. Yield 1.24 g from 3.0 g of 5-chloro-2-iodoaniline (69%…
Y Kim, MR Kumar, N Park, Y Heo… - The Journal of Organic …, 2011 - ACS Publications
… The coupling reaction of 5-chloro-2-iodoaniline occurred at the iodide site via copper catalysis. 3-Bromo-2-aminopyridine (1d) and 2-bromo-3-aminopyridine (1e) afforded products with …
Number of citations: 183 pubs.acs.org
L Junk, U Kazmaier - Angewandte Chemie International Edition, 2018 - Wiley Online Library
… For the cross-coupling of thus obtained stannane 8 a with 5-chloro-2-iodoaniline (A), another method by Fürstner and co-workers proved to be optimal. In the presence of Ph 2 PO 2 …
Number of citations: 27 onlinelibrary.wiley.com
J Valgeirsson, EØ Nielsen, D Peters… - Journal of medicinal …, 2004 - ACS Publications
… 5-Chloroaniline (3c) was treated with N-iodosuccinimide (NIS) to yield 5-chloro-2-iodoaniline (3b), which was subsequently cross-coupled with acrylic acid methyl ester to yield 4b, …
Number of citations: 55 pubs.acs.org
RD Fabio, G Alvaro, B Bertani, D Donati… - The Journal of …, 2002 - ACS Publications
… This intermediate was reacted overnight with 5-chloro-2-iodoaniline in refluxing toluene, with azeotropic removal of water using a Dean−Stark apparatus and in the presence of …
Number of citations: 50 pubs.acs.org
ME Sloan, A Staubitz, K Lee, I Manners - 2011 - Wiley Online Library
… Ar–Br and Ar–I bonds are generally more reactive and more easily reduced,17 we also tested the reduction of 4-bromodiphenyl ether (Table 1, Entry 3) or 5-chloro-2-iodoaniline (Table …

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